molecular formula C14H12N6O B2718846 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea CAS No. 1421509-05-8

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea

Cat. No.: B2718846
CAS No.: 1421509-05-8
M. Wt: 280.291
InChI Key: XRERPUKCWDHWID-UHFFFAOYSA-N
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Description

The compound “1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea” is a chemical compound with a unique structure. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular formula of the compound is C8H9N5 . It contains an imidazole ring, which is a five-membered heterocyclic moiety . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

The compound is likely to be a solid at room temperature . The molecular weight of the compound is 175.19 .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Rahmouni et al. (2014) describes the synthesis of pyrazolopyrimidine derivatives through the reaction of 5-aminopyrazole-4-carbonitriles with formamide, yielding compounds with significant antibacterial activity. This research highlights the versatility of pyrazole and pyrimidine scaffolds in generating bioactive molecules (Rahmouni et al., 2014).

Volpi et al. (2017) achieved the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with remarkable Stokes' shift ranges, demonstrating the potential of these compounds in creating luminescent materials for various applications (Volpi et al., 2017).

Antimicrobial and Antifungal Activities

Hamdouchi et al. (1999) developed a series of imidazo[1,2-a]pyridine derivatives as novel inhibitors of human rhinovirus, showcasing the therapeutic potential of these compounds in treating viral infections (Hamdouchi et al., 1999).

El‐Wahab et al. (2015) synthesized heterocyclic compounds with pyrazolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine structures, incorporating them into surface coatings and printing inks to provide antimicrobial properties, illustrating an innovative application of these compounds in industrial materials (El‐Wahab et al., 2015).

Antineoplastic Activity

A study by Abdel-Hafez (2007) on benzo[4,5]imidazo[1,2-a]pyrimidine derivatives showed promising antineoplastic activities, indicating potential applications in cancer therapy (Abdel-Hafez, 2007).

Lukasik et al. (2012) investigated imidazo[4,5-b]pyridine and pyrimidine derivatives as anti-cancer agents, identifying compounds with potent anti-proliferative and CDK9 inhibitory activities, further underscoring the potential of these molecular frameworks in developing new anticancer drugs (Lukasik et al., 2012).

Mechanism of Action

Properties

IUPAC Name

1-(2-imidazol-1-ylpyrimidin-5-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c21-14(18-11-4-2-1-3-5-11)19-12-8-16-13(17-9-12)20-7-6-15-10-20/h1-10H,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRERPUKCWDHWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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